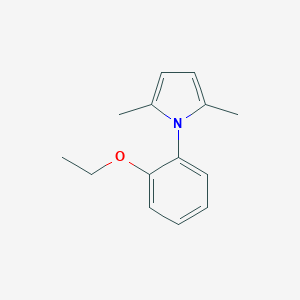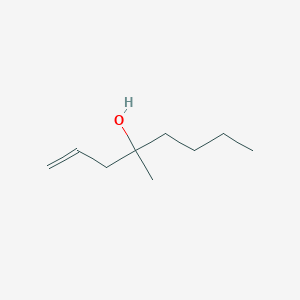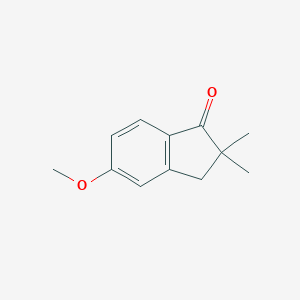
Propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is also known as carfentrazone-ethyl, and it is a herbicide that is used to control broadleaf weeds in crops such as wheat, barley, and rice.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide has been extensively studied for its potential applications in various fields. In agriculture, carfentrazone-ethyl is used as a herbicide to control broadleaf weeds in crops such as wheat, barley, and rice. In addition, carfentrazone-ethyl has been studied for its potential applications in medicine, including its use as an anti-inflammatory agent.
Wirkmechanismus
Carfentrazone-ethyl works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates that cause damage to the plant cells, resulting in the death of the plant. Carfentrazone-ethyl has a fast-acting mode of action, with visible symptoms of weed control observed within hours of application.
Biochemical and Physiological Effects:
Carfentrazone-ethyl has been shown to have low toxicity to humans and animals, with no adverse effects observed at normal application rates. However, it is important to follow safety guidelines when handling carfentrazone-ethyl, as it can cause skin irritation and eye damage.
Vorteile Und Einschränkungen Für Laborexperimente
Carfentrazone-ethyl has several advantages for use in lab experiments, including its fast-acting mode of action and low toxicity to humans and animals. However, it is important to note that carfentrazone-ethyl is a herbicide and may not be suitable for all types of experiments. In addition, care should be taken to ensure that the concentration of carfentrazone-ethyl used in experiments is appropriate for the intended purpose.
Zukünftige Richtungen
There are several potential future directions for research on propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide. One area of interest is the development of new herbicides based on the structure of carfentrazone-ethyl, with improved selectivity and efficacy. In addition, carfentrazone-ethyl has been studied for its potential applications in medicine, including its use as an anti-inflammatory agent. Further research in this area may lead to the development of new drugs for the treatment of inflammatory diseases. Finally, there is also potential for the use of carfentrazone-ethyl in environmental remediation, particularly in the removal of pollutants from soil and water.
Synthesemethoden
Propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide is synthesized by reacting 2-methyl-3-nitrobenzoic acid with 3-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield the final product, carfentrazone-ethyl.
Eigenschaften
CAS-Nummer |
124237-26-9 |
|---|---|
Produktname |
Propanoic acid, 2-methyl-2-(3-methylphenoxy)-, hydrazide |
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-methyl-2-(3-methylphenoxy)propanehydrazide |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-4-6-9(7-8)15-11(2,3)10(14)13-12/h4-7H,12H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
NKROTMDQIANJCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)NN |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)NN |
Andere CAS-Nummern |
124237-26-9 |
Synonyme |
2-methyl-2-(3-methylphenoxy)propanehydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)





